3-((2-Methylnaphthalen-1-yl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylnaphthalen-1-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their unique reactivity and stability, making them valuable building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylnaphthalen-1-yl)oxy)azetidine typically involves the reaction of 2-methylnaphthalene with azetidine under specific conditions. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it requires careful control of reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylnaphthalen-1-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-((2-Methylnaphthalen-1-yl)oxy)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((2-Methylnaphthalen-1-yl)oxy)azetidine involves its interaction with specific molecular targets and pathways. For example, in the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and improve energy metabolism in the brain . These effects are mediated through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((2-Methylnaphthalen-1-yl)oxy)azetidine include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine
- 3-(2-Methoxy-naphthalen-1-yl)azetidine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylnaphthalene moiety imparts unique properties to the compound, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
CAS No. |
786625-51-2 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(2-methylnaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
InChI Key |
ZHMPFMAFJUPVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.